

# Application Notes and Protocols for CT1113 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

## Introduction

CT1113 is a potent and specific small molecule inhibitor of Ubiquitin-Specific Proteases 28 (USP28) and 25 (USP25).[1] These deubiquitinating enzymes (DUBs) play a critical role in regulating the stability of oncoproteins involved in cancer cell proliferation and survival. By inhibiting USP28 and USP25, CT1113 promotes the degradation of key oncogenic proteins, including MYC, NOTCH1, and BCR-ABL1, making it a promising candidate for anti-cancer therapy.[1][2][3][4] These application notes provide detailed protocols for the preparation and use of CT1113 in cell culture experiments to assess its anti-cancer activity.

## **Mechanism of Action**

**CT1113** exerts its anti-tumor effects by preventing the deubiquitination of specific substrate proteins, leading to their proteasomal degradation. The primary targets of **CT1113** are USP28 and USP25.

Inhibition of the NOTCH1 Pathway: In T-cell acute lymphoblastic leukemia (T-ALL), aberrant
activation of the NOTCH1 signaling pathway is a key driver of oncogenesis. USP28
stabilizes the active form of NOTCH1 (intracellular domain of NOTCH1, ICN1). CT1113, by
inhibiting USP28, leads to the destabilization and degradation of ICN1, thereby suppressing
the growth of T-ALL cells.[3][5]



- Downregulation of MYC: The oncoprotein MYC is a critical regulator of cell proliferation and
  is often overexpressed in various cancers. USP28 is known to stabilize MYC. Treatment with
  CT1113 leads to a significant decrease in MYC protein levels.[1]
- Degradation of BCR-ABL1: In Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ALL), the fusion protein BCR-ABL1 is a constitutively active tyrosine kinase that drives leukemogenesis. USP25 has been shown to play a role in the stability of BCR-ABL1. CT1113 treatment promotes the ubiquitination and subsequent degradation of the BCR-ABL1 protein, leading to apoptosis in Ph+ALL cells.[2][4][6]

## Data Presentation CT1113 In Vitro Efficacy

The following table summarizes the inhibitory concentrations of **CT1113** in various cancer cell lines. This data can serve as a starting point for determining the optimal concentration for your specific cell line and experimental conditions.



| Cell Line                                     | Cancer Type                                                | Assay                       | IC50 / EC50                           | Treatment<br>Duration   |
|-----------------------------------------------|------------------------------------------------------------|-----------------------------|---------------------------------------|-------------------------|
| Sup-B15, BV-173                               | Ph-positive Acute<br>Lymphoblastic<br>Leukemia<br>(Ph+ALL) | MTS Assay                   | ~200 nM                               | 72 hours                |
| Mutant BCR-<br>ABL1-expressing<br>Ba/F3 cells | Ph-positive Acute<br>Lymphoblastic<br>Leukemia<br>(Ph+ALL) | MTS Assay                   | ~200 nM                               | 72 hours                |
| T-ALL cell lines                              | T-cell Acute<br>Lymphoblastic<br>Leukemia (T-<br>ALL)      | Cell Viability<br>Assay     | Varies by cell line                   | 24, 48, and 72<br>hours |
| SW1990                                        | Pancreatic<br>Cancer                                       | Cell Proliferation<br>Assay | Effective at nanomolar concentrations | Not specified           |
| HCT116                                        | Colon Cancer                                               | Cell Proliferation<br>Assay | Effective at nanomolar concentrations | Not specified           |

# Experimental Protocols Protocol 1: Preparation of CT1113 Stock Solution

### Materials:

- **CT1113** powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile microcentrifuge tubes

### Procedure:



- Prepare a 10 mM stock solution of CT1113 in DMSO. For example, to prepare 1 mL of a 10 mM stock solution, dissolve the appropriate amount of CT1113 powder in 1 mL of sterile DMSO.
- Vortex the solution until the powder is completely dissolved.
- Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
- Store the stock solution at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

## Protocol 2: Cell Viability Assay (MTS/MTT)

#### Materials:

- Cancer cell lines of interest
- · Complete cell culture medium
- 96-well cell culture plates
- CT1113 stock solution (10 mM in DMSO)
- MTS or MTT reagent
- Solubilization solution (for MTT assay)
- Microplate reader

#### Procedure:

- Seed cells in a 96-well plate at a predetermined optimal density in 100  $\mu L$  of complete culture medium per well.
- Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2.
- Prepare serial dilutions of **CT1113** in complete culture medium from the 10 mM stock solution. A typical starting concentration range is 1 nM to 10 μM. Remember to include a



vehicle control (DMSO) at the same final concentration as the highest **CT1113** concentration.

- Remove the medium from the wells and add 100 μL of the medium containing the different concentrations of **CT1113** or vehicle control.
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
- Following incubation, add the MTS or MTT reagent to each well according to the manufacturer's instructions.
- Incubate for 1-4 hours at 37°C.
- If using MTT, add the solubilization solution and incubate until the formazan crystals are fully dissolved.
- Measure the absorbance at the appropriate wavelength using a microplate reader.
- Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

## **Protocol 3: Western Blot Analysis**

#### Materials:

- Cancer cell lines of interest
- 6-well or 10 cm cell culture dishes
- CT1113 stock solution (10 mM in DMSO)
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
- BCA protein assay kit
- SDS-PAGE gels
- Transfer buffer



- PVDF or nitrocellulose membranes
- Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
- Primary antibodies against target proteins (e.g., USP28, USP25, NOTCH1, MYC, BCR-ABL1, and a loading control like GAPDH or β-actin)
- HRP-conjugated secondary antibodies
- · Chemiluminescent substrate
- Imaging system

#### Procedure:

- Seed cells in 6-well plates or 10 cm dishes and grow to 70-80% confluency.
- Treat the cells with the desired concentrations of CT1113 or vehicle control for the specified time.
- After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
- Scrape the cells and collect the lysate. Centrifuge to pellet cell debris.
- Determine the protein concentration of the supernatant using a BCA protein assay.
- Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.
- Load equal amounts of protein onto an SDS-PAGE gel and run the electrophoresis.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
- Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.



- · Wash the membrane again with TBST.
- Add the chemiluminescent substrate and visualize the protein bands using an imaging system.

## Mandatory Visualization CT1113 Mechanism of Action in T-ALL



Click to download full resolution via product page

Caption: CT1113 inhibits USP28, leading to ICN1 degradation and reduced T-ALL proliferation.

## **CT1113** Experimental Workflow for Cell Viability









Click to download full resolution via product page

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. ashpublications.org [ashpublications.org]
- 4. Paper: CT1113, a Potent, Oral Small Molecule Inhibitor of USP25, Demonstrates Anti-Tumor Activity in Ph-Positive Acute Lymphoblastic Leukaemia [ash.confex.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [Application Notes and Protocols for CT1113 in Cell Culture Experiments]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12377666#how-to-prepare-ct1113-for-cell-culture-experiments]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com